molecular formula C6H9ClN6 B3007352 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride CAS No. 2241138-83-8

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride

Cat. No.: B3007352
CAS No.: 2241138-83-8
M. Wt: 200.63
InChI Key: BLDFMIMZHGLGPJ-UHFFFAOYSA-N
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Description

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a molecular hybrid of two privileged heterocyclic scaffolds: the 1,2,4-triazole and the pyrazole. These structures are frequently employed in drug discovery due to their widespread biological activities. Derivatives of 1,2,4-triazole are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities . Similarly, the pyrazole motif is a common component in numerous biologically active molecules and marketed drugs . The specific combination of these rings in a single molecule makes this compound a valuable building block for developing new active substances. Researchers can utilize this compound as a key intermediate to synthesize more complex molecular architectures for screening against various biological targets. Its structure presents multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships. All materials are provided For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6.ClH/c1-12-4(2-3-8-12)5-6(7)10-11-9-5;/h2-3H,1H3,(H3,7,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFMIMZHGLGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NNN=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine typically involves the reaction of 2-methylpyrazole with appropriate triazole precursors under controlled conditions. One common method includes the use of hydrazine derivatives and acetylenic ketones, which undergo cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride typically involves the reaction of pyrazole derivatives with triazole moieties. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the synthesis process often yields high purity compounds, confirmed by spectroscopic methods, which are essential for ensuring their efficacy in biological applications .

Pharmacological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For example, compounds containing the triazole ring have shown efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Studies have demonstrated that 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo .

Agrochemical Applications

In agrochemistry, this compound is being explored for its potential as a plant growth regulator and pesticide:

  • Insecticidal Properties : Several studies have reported that triazole derivatives possess insecticidal activity, making them suitable for developing new pesticides .
  • Fungicidal Activity : The incorporation of triazole structures into fungicides has proven effective against various plant pathogens, enhancing crop protection strategies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
InsecticidalEffective against agricultural pests
FungicidalInhibits growth of plant pathogens

Case Study 1: Antimicrobial Efficacy

A study published in Applied Sciences evaluated the antimicrobial activity of various triazole derivatives, including 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride. The results indicated a strong inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation reported in Molecules, the compound's ability to inhibit the proliferation of multiple cancer cell lines was assessed. The study found that treatment with the compound led to significant reductions in cell viability, suggesting its potential application in cancer therapy .

Case Study 3: Agrochemical Applications

Research conducted on the use of triazole derivatives as fungicides revealed that formulations containing 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride demonstrated effective control over fungal diseases in crops, thereby improving yield and quality .

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications References
5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine hydrochloride C₆H₉ClN₇ (inferred) ~214.6 (inferred) Triazole-pyrazole hybrid, methyl group Pharmaceuticals, agrochemicals N/A
2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆ClN₅ 253.73 Imidazo-pyridine core, methylpyrazole Kinase inhibitors, CNS drugs
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₂H₁₂ClF₂N₃ 283.7 (inferred) Difluoromethyl, 2-methylphenyl Antifungal, anticancer agents
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine C₉H₁₁N₄ (free base) 175.2 (free base) Pyridine-pyrazole hybrid Signal transduction modulators
Pyraoxystrobin C₂₃H₂₁ClN₂O₄ 432.88 Chlorophenyl, methoxy ester Agrochemical fungicide

Key Observations:

Structural Diversity: The target compound’s triazole-pyrazole scaffold contrasts with the imidazo-pyridine core in , which may confer higher rigidity and altered binding affinities in biological systems.

Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.

Functional Groups and Bioactivity :

  • Pyrazole derivatives with halogenated substituents (e.g., ) often demonstrate enhanced antimicrobial or antifungal activity due to increased electrophilicity.
  • The pyridine moiety in may improve interactions with metalloenzymes or receptors, a feature absent in the triazole-based target compound.

Synthetic Pathways :

  • Cyclization reactions involving hydrazine hydrate (as in ) are common in triazole and benzoxazole synthesis, suggesting shared methodologies for producing the target compound and its analogs.

Research Findings and Implications

  • This implies that triazole-pyrazole hybrids could similarly target oxidative stress pathways.
  • Agrochemical Potential: The chlorophenyl and methoxy ester groups in Pyraoxystrobin contribute to its fungicidal activity, suggesting that modifying the target compound’s pyrazole ring with electron-withdrawing groups could enhance agrochemical efficacy.
  • Pharmacokinetics : The difluoromethyl group in reduces metabolic degradation via cytochrome P450 enzymes, a strategy applicable to the target compound for improving drug stability.

Biological Activity

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride is a heterocyclic compound characterized by the presence of both pyrazole and triazole rings. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from antimicrobial to anticancer properties.

  • IUPAC Name: this compound
  • Molecular Formula: C6H8N6Cl
  • Molecular Weight: 232.24 g/mol
  • CAS Number: 2241138-83-8

Synthesis

The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine typically involves reactions between 2-methylpyrazole and triazole precursors under controlled conditions. Common methods include:

  • Cyclization with Hydrazine Derivatives : This method often utilizes acetylenic ketones to facilitate the formation of the triazole ring.
  • Multi-step Synthesis : Industrial processes may involve optimized multi-step reactions using catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, compounds derived from similar pyrazole structures have shown IC50 values ranging from 0.08 µM to over 40 µM across different studies .
CompoundCell LineIC50 (µM)Reference
5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amineMCF712.50
Similar Pyrazole DerivativeA54926
Newer Pyrazolic CompoundHepG20.71

The biological activity of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amines can be attributed to their ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, leading to reduced viability.

Case Studies and Research Findings

Several case studies highlight the diverse applications and effectiveness of this compound in biological systems:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives of pyrazole compounds exhibited potent anticancer effects against various cell lines, with some achieving IC50 values as low as 0.08 µM .
  • Antimicrobial Evaluation : Research has confirmed that certain derivatives possess broad-spectrum antimicrobial properties, with effective concentrations being established through minimum inhibitory concentration (MIC) assays.
  • Corrosion Inhibition : Beyond biological activity, some studies have examined the compound's effectiveness as a corrosion inhibitor in industrial applications, showcasing its versatility .

Q & A

Q. What are the standard synthetic routes for 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine hydrochloride?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through cyclization (using POCl₃ at 120°C), formylation, oxidation, and acylation . Subsequent coupling with ammonium thiocyanate or hydrazine derivatives yields the triazole core. The hydrochloride salt is formed via acid-base reactions in polar solvents .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=O, N-H stretches in intermediates) .
  • ¹H/¹³C NMR to verify substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation .
  • Elemental analysis to confirm stoichiometry of the hydrochloride salt .

Q. What are the critical quality control parameters during synthesis?

Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Residual solvent analysis (e.g., DMF, POCl₃) is essential for pharmaceutical-grade synthesis. Quantify hydrochloride content using titration or ion chromatography .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design?

Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies. This method identifies optimal conditions (e.g., solvent, catalyst) for cyclization and acylation steps .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer assays often stem from structural analogs (e.g., substituent variations) or assay conditions. For example:

  • Structural modifications : Fluorine or methoxy groups on aryl rings can enhance bioactivity by altering lipophilicity .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Replicate experiments under controlled oxygen/pH conditions .

Q. How can intermediates like 5-chloro-pyrazole-4-carbonyl chloride be stabilized during scale-up?

Key challenges include moisture sensitivity and exothermic side reactions. Strategies:

  • Use anhydrous solvents (e.g., dry THF) under inert gas (N₂/Ar).
  • Control temperature (<5°C during acylation) to prevent decomposition.
  • Employ continuous flow reactors for improved heat/mass transfer .

Q. What methodologies are used to study structure-activity relationships (SAR) in pharmacological applications?

  • Derivatization : Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl, trifluoromethyl) .
  • Docking studies : Screen against target proteins (e.g., kinases, bacterial enzymes) using AutoDock or Schrödinger Suite .
  • In vivo models : Evaluate bioavailability and toxicity in rodent studies with HPLC-MS plasma analysis .

Data Analysis and Experimental Design

Q. How to design experiments for analyzing contradictory solubility data?

  • Solvent screening : Test in DMSO, PBS, and simulated gastric fluid.
  • High-throughput solubility assays using UV-Vis or nephelometry.
  • Cross-validate with DSC/TGA to detect polymorphic forms affecting solubility .

Q. What statistical approaches are suitable for validating biological assay reproducibility?

  • ANOVA for multi-group comparisons (e.g., IC₅₀ values across analogs).
  • Bland-Altman plots to assess inter-lab variability.
  • Power analysis to determine sample sizes for in vitro assays .

Methodological Innovations

Q. How can hybrid computational-experimental workflows accelerate discovery?

Combine machine learning (e.g., Bayesian optimization) with robotic synthesis platforms to prioritize high-yield reaction conditions. For example, ICReDD’s feedback loop uses experimental data to refine computational models, enabling rapid optimization of triazole cyclization .

Q. What advanced techniques improve characterization of hydrochloride salt stability?

  • Dynamic vapor sorption (DVS) to study hygroscopicity.
  • Solid-state NMR for crystal structure analysis.
  • Forced degradation studies under heat/humidity to identify decomposition pathways .

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